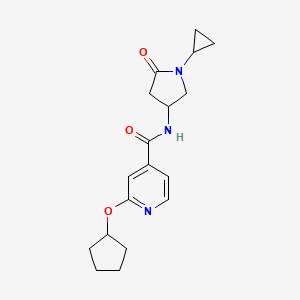
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide” is a chemical compound with the linear formula C15H12F3NO2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of compounds containing the trifluoromethoxy group, like the one , is a substantial challenge . A practical method involves nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . This method operates under mild reaction conditions and doesn’t require silver .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidinone ring attached to a methoxyphenyl group and a trifluoromethylbenzamide group . The trifluoromethoxy group is known for its electron-withdrawing effects and high lipophilicity .Chemical Reactions Analysis
The trifluoromethoxylation reaction is a key process in the synthesis of this compound . The trifluoromethoxylation reagent TFBO can release CF3O− species in the presence of a base . This method has broad scope and good functional group compatibility .Physical And Chemical Properties Analysis
The compound has a molecular weight of 295.264 . Other physical and chemical properties are not explicitly mentioned in the retrieved documents.Applications De Recherche Scientifique
Discovery of Histone Deacetylase Inhibitors
Compounds similar to N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide have been explored for their potential as histone deacetylase (HDAC) inhibitors. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide was discovered as an orally active isotype-selective HDAC inhibitor, showing promise for cancer therapy due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
Electrophoretic Separation Techniques
Research into nonaqueous capillary electrophoretic separation techniques for imatinib mesylate and related substances has been conducted, indicating the utility of certain benzamide derivatives in the quality control of pharmaceutical compounds (Ye et al., 2012).
Inhibitors of the Met Kinase Superfamily
Substituted benzamides have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant antitumor activity in vivo. This research highlights the potential therapeutic applications of such compounds in treating cancers dependent on Met kinase signaling (Schroeder et al., 2009).
Anticancer Evaluation of Benzamide Derivatives
A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides were synthesized and tested for their anticancer activity against several human cancer cell lines, showcasing the broad potential of benzamide derivatives in cancer treatment (Mohan et al., 2021).
Synthesis and Characterization of Polyimides
Research into the synthesis and characterization of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain indicates the relevance of such compounds in materials science, particularly for their solubility and thermal properties (Liu et al., 2002).
Safety and Hazards
Mécanisme D'action
Mode of Action
It contains structural elements of indole and pyrrolidine , which are known to interact with various receptors and enzymes, influencing cellular processes .
Biochemical Pathways
Derivatives of indole and pyrrolidine, which are structural components of this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The presence of the pyrrolidine ring in the structure may contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Based on the known biological activities of indole and pyrrolidine derivatives , it can be hypothesized that this compound may have a broad spectrum of biological activities.
Propriétés
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-14-6-4-5-13(10-14)24-11-12(9-17(24)25)23-18(26)15-7-2-3-8-16(15)19(20,21)22/h2-8,10,12H,9,11H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHOZFOBEFSOJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2394506.png)
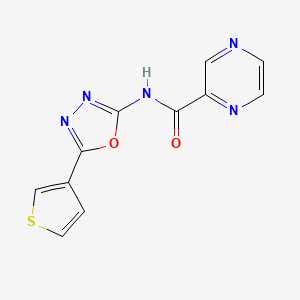
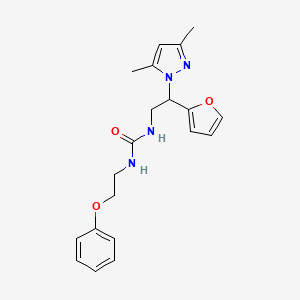
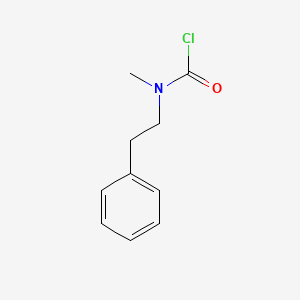
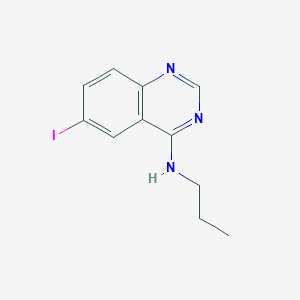
![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)

![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)
![(5-Bromopyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2394517.png)

![5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2394524.png)
